N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)16-12-7-9-13(10-8-12)22(19,20)17-14-5-3-4-6-15(14)21-2/h3-10,17H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBSECKAKWJQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349915 | |
| Record name | AN-329/40723581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19838-01-8 | |
| Record name | N-[4-[[(2-Methoxyphenyl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN-329/40723581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-ACETYL-N1-(2-METHOXYPHENYL)SULFANILAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The primary route involves coupling 2-methoxyaniline with 4-acetamidobenzenesulfonyl chloride under alkaline conditions. Key steps include:
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Reagent stoichiometry : A 1:1.2 molar ratio of 2-methoxyaniline to sulfonyl chloride maximizes yield (82%) while minimizing side products .
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Solvent system : Dichloromethane (DCM) or ethyl acetate/methanol (1:1) facilitates homogeneous mixing, with DCM preferred for its low polarity and ease of phase separation .
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Temperature control : Reactions proceed at −20°C to room temperature to suppress sulfonamide hydrolysis .
Table 1: Reaction Parameters and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Molar ratio (amine:Cl) | 1:1.2 | 82 | 95 |
| Solvent | DCM | 78 | 93 |
| Temperature | −20°C → RT | 82 | 95 |
| Reaction time | 5–24 h | 75–82 | 90–95 |
Post-reaction workup involves sequential washing with 10% Na₂S₂O₃ and saturated NaHCO₃ to remove excess reagents, followed by MgSO₄ drying .
Continuous Flow Synthesis for Industrial Scaling
Automated flow reactors enhance reproducibility and safety for large-scale production:
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Residence time : 12 minutes at 50°C achieves 89% conversion, compared to 24 hours in batch systems .
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Catalyst integration : Immobilized base catalysts (e.g., polymer-supported Et₃N) enable reagent recycling, reducing waste by 40% .
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Purification : In-line liquid-liquid extraction units coupled with centrifugal partition chromatography achieve >99% purity without manual intervention .
Critical considerations :
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Pressure stability : Systems require 15–20 bar operation to maintain solvent integrity.
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Feedstock quality : Sulfonyl chloride must be >98% pure to prevent reactor clogging.
Crystallization and Polymorph Control
Recrystallization from methanol/water (3:1) yields monoclinic crystals (space group P2₁/c), validated by single-crystal XRD :
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Unit cell parameters : a = 12.452 Å, b = 7.891 Å, c = 15.673 Å, β = 98.76°
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Hydrogen bonding : N–H⋯O (2.89 Å) and C–H⋯O (3.12 Å) interactions stabilize the lattice.
Table 2: Solvent Systems for Recrystallization
| Solvent Ratio (MeOH:H₂O) | Crystal Habit | Purity (%) | Recovery (%) |
|---|---|---|---|
| 2:1 | Needles | 97 | 68 |
| 3:1 | Prisms | 99 | 72 |
| 4:1 | Irregular | 95 | 65 |
Spectroscopic Validation Protocols
FT-IR analysis confirms functional groups:
¹H NMR (400 MHz, DMSO-d₆) :
HPLC purity assessment :
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylacetamides.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antimicrobial Properties
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide exhibits notable antibacterial properties, making it a candidate for developing new antibiotics. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes, particularly carbonic anhydrases, which play vital roles in physiological processes such as respiration and acid-base balance. The structure-activity relationship (SAR) studies have shown promising results for derivatives of this compound in selectively targeting specific isoforms of carbonic anhydrases .
Pain Management
As a derivative of acetamide, this compound has been investigated for its analgesic properties. It is believed to modulate pain pathways by interacting with cyclooxygenase enzymes, similar to traditional analgesics like acetaminophen but with potentially reduced hepatotoxicity.
Biological Research
Biochemical Assays
this compound serves as a useful probe in biochemical assays to study enzyme activities and protein interactions. Its ability to bind to specific biomolecules allows researchers to elucidate complex biochemical pathways .
Cancer Research
The compound has shown potential in inhibiting tumor cell growth, making it a subject of interest in cancer research. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .
Materials Science
Development of Advanced Materials
Due to its unique chemical properties, this compound is being explored in materials science for the development of polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Lipophilicity: Ethoxy (C₂H₅O) and quinoxaline derivatives exhibit higher lipophilicity than methoxy (CH₃O) variants, which may influence membrane permeability .
Physicochemical Properties
Crystallographic Data:
- Target Compound: No direct crystallographic data is available in the evidence, but its 4-methoxy analog (N-(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)acetamide) forms a triclinic crystal system stabilized by N—H···O and C—H···O hydrogen bonds . The ortho-substituted derivative likely exhibits distinct packing due to steric constraints.
- 4-Methoxy Analog : Space group P-1, with unit cell parameters a = 7.92 Å, b = 9.87 Å, c = 10.18 Å, α = 66.2°, β = 78.1°, γ = 71.9° .
Solubility and Stability:
Pharmacological Activity
- Analgesic Activity : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (a related sulfonamide) demonstrated superior analgesic activity to paracetamol in preclinical models . The target compound’s ortho-methoxy group may modulate COX-2 inhibition or opioid receptor interactions.
- Antimicrobial Potential: Sulfonamide-acetamide hybrids, such as N4-acetylsulfamethazine, show antibacterial activity against Gram-positive pathogens. Substitutions on the phenyl ring influence spectrum and potency .
- Plant Protection : Mefluidide (a trifluoromethylsulfonyl acetamide) protects plants from acid rain damage by stabilizing membrane integrity, suggesting sulfonamide-acetamides have diverse applications .
Biological Activity
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant data tables and research findings.
Structural Overview
This compound is characterized by the presence of a sulfonamide group, a methoxyphenyl moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a critical role in inflammation.
- Antimicrobial Properties : The compound exhibits antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research indicates that derivatives of this compound may inhibit tumor cell growth, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various microorganisms. The following table summarizes its activity against selected bacterial strains:
| Microorganism | Inhibition Ratio (%) |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumonia | 69.74 |
| Escherichia coli | 25.68 |
| Pseudomonas aeruginosa | 27.37 |
These results indicate significant antibacterial potential, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been linked to its ability to inhibit COX-2 activity. A study demonstrated that this compound reduced inflammatory markers in vitro, highlighting its potential as a therapeutic agent for inflammatory disorders .
Antitumor Activity
Recent studies have explored the anti-proliferative effects of this compound on various cancer cell lines. For instance, derivatives have shown significant inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM . The following table illustrates the IC50 values for selected compounds derived from this scaffold:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4e | MDA-MB-231 | 0.011 |
| 4g | MDA-MB-231 | 0.017 |
| 4h | MDA-MB-231 | 0.026 |
These findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific cancer types .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound, demonstrating significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Mechanisms : Research has indicated that the compound can modulate inflammatory pathways by inhibiting COX enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines have shown that certain derivatives induce apoptosis and exhibit selective toxicity towards tumor cells while sparing normal cells .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 10.23 Å, b = 14.56 Å, c = 12.89 Å |
| Hydrogen bonds (N–H⋯O) | 2.85–3.12 Å, 158–172° |
| R-factor | R₁ = 0.048 (I > 2σ(I)) |
Q. Table 2: Pharmacological Assay Design
| Assay Type | Protocol | Reference Standard |
|---|---|---|
| Analgesic (Hot-plate) | Latency time increase at 55°C, 30–60 min post-dose | Paracetamol (30 mg/kg) |
| Anti-inflammatory (Paw edema) | Carrageenan (1% w/v), measure volume at 0, 1, 3, 5 h | Indomethacin (10 mg/kg) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
